2-Ethyl-4-methoxybenzenecarbothialdehyde
Description
2-Ethyl-4-methoxybenzenecarbothialdehyde is a substituted aromatic thioaldehyde with the molecular formula C₁₀H₁₂OS. Its IUPAC name reflects the substituents: a thioaldehyde (-CHS) functional group at position 1, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 4 on the benzene ring. Stability may be moderate due to the inherent reactivity of the thioaldehyde group, which is prone to dimerization or oxidation.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27g/mol |
IUPAC Name |
2-ethyl-4-methoxythiobenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-3-8-6-10(11-2)5-4-9(8)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
SNTGGOYNXQXXHA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)C=S |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): A benzaldehyde derivative with butoxy, chloro, and methoxy substituents.
4-Methoxybenzaldehyde (CAS 123-11-5): A simple aldehyde with a methoxy group at position 3.
2-Ethyl-4-methoxybenzaldehyde : An aldehyde analog of the target compound, differing only in the functional group (aldehyde vs. thioaldehyde).
Data Table: Comparative Properties
Key Research Findings
Reactivity Differences :
- Thioaldehydes (e.g., this compound) exhibit higher electrophilicity compared to aldehydes, making them reactive in nucleophilic additions. However, their instability limits practical use unless stabilized by steric hindrance.
- The ethyl group in the target compound enhances hydrophobicity, while the methoxy group contributes to electron-donating effects, altering reaction pathways compared to 4-Butoxy-3-chloro-5-methoxybenzaldehyde (electron-withdrawing chloro and bulky butoxy groups).
Applications :
- Aldehydes like 4-Methoxybenzaldehyde are widely used in perfumery and pharmaceuticals. In contrast, thioaldehydes are niche intermediates, e.g., in synthesizing thioamides or metal ligands.
- The compound from (4-Butoxy-3-chloro-5-methoxybenzaldehyde) may find use in agrochemicals due to its lipophilic nature, though specific applications are undocumented.
Safety and Handling: Thioaldehydes require inert storage conditions to prevent degradation, unlike their aldehyde counterparts. No specific hazard data exists for this compound, but analogous compounds suggest precautions against inhalation and skin contact.
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